3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine
Description
Structure
3D Structure
Properties
CAS No. |
55864-41-0 |
|---|---|
Molecular Formula |
C3H5N3O3S |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
3-methylsulfonyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C3H5N3O3S/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6) |
InChI Key |
YYYSOQGDCICFGU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NOC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization in DMSO
A widely adopted method involves the cyclocondensation of methylsulfonyl-substituted amidoximes with haloacetates in dimethyl sulfoxide (DMSO) under basic conditions. For example, reacting N -methylsulfonylamidoxime with methyl 2-chloroacetate in the presence of tert-butoxide (t-BuONa) yields the target compound via nucleophilic substitution and subsequent ring closure.
Reaction Conditions
-
Solvent: DMSO (3 mL per 2 mmol amidoxime)
-
Base: t-BuONa (2 equiv)
-
Temperature: Room temperature (18–25°C)
-
Time: 18–24 hours
Mechanistic Insights
The base deprotonates the amidoxime, generating a nucleophilic species that attacks the electrophilic carbon of the haloacetate. Intramolecular cyclization then forms the 1,2,4-oxadiazole ring, with the methylsulfonyl group retained at the 3-position.
Yield Optimization
-
Increasing the base-to-substrate ratio beyond 2:1 reduces yields due to side reactions.
-
Prolonged reaction times (>24 hours) lead to decomposition, emphasizing the need for strict time control.
Aerobic Oxidative Annulation of Acylhydrazides
DMAP-Catalyzed Coupling with Isothiocyanates
An alternative route employs acylhydrazides bearing methylsulfonyl groups, which undergo oxidative annulation with isothiocyanates under aerobic conditions. This method, catalyzed by 4-dimethylaminopyridine (DMAP), constructs the 1,2,4-oxadiazole ring while introducing the imine functionality.
General Procedure
-
Substrates: Methylsulfonyl-acylhydrazide (0.5 mmol), aryl isothiocyanate (1.0 mmol)
-
Catalyst: DMAP (1.0 equiv)
-
Solvent: Acetonitrile (2 mL)
-
Conditions: O₂ atmosphere, 70°C, 15 hours
Key Advantages
-
Broad Substrate Scope: Tolerates electron-donating and electron-withdrawing groups on the isothiocyanate.
-
Gram-Scale Feasibility: Demonstrated scalability with yields >70% at 10 mmol scale.
Mechanistic Pathway
-
DMAP facilitates the oxidation of the acylhydrazide to an acyldiazene intermediate.
-
Nucleophilic attack by the isothiocyanate forms a thiourea-like adduct, which cyclizes to yield the oxadiazol-imine.
Cyanamide-Based Cycloaddition Strategies
[3+2] Cycloaddition with Nitrile Oxides
A novel approach leverages cyanamide derivatives as precursors for the 1,2,4-oxadiazole core. Reacting N -methylsulfonylcyanamide with in situ-generated nitrile oxides produces the target compound via a [3+2] cycloaddition mechanism.
Synthetic Protocol
-
Cyanamide Source: N -Methylsulfonylcyanamide (1.2 equiv)
-
Nitrile Oxide Precursor: Hydroxamoyl chloride (1.0 equiv)
-
Base: Triethylamine (2.5 equiv)
-
Solvent: Dichloromethane (DCM), 0°C to room temperature
Yield and Selectivity
-
Yields range from 55–65%, with selectivity driven by the electron-deficient nature of the nitrile oxide.
-
Steric hindrance at the cyanamide’s N -substituent minimally affects reaction efficiency.
Comparative Analysis of Methods
| Method | Starting Materials | Yield (%) | Conditions | Advantages |
|---|---|---|---|---|
| Base-Mediated Cyclization | Amidoxime, Haloacetate | 45–50 | DMSO, RT, 18h | Simple setup, low cost |
| Aerobic Annulation | Acylhydrazide, Isothiocyanate | 70–85 | DMAP, O₂, 70°C | High yields, scalable |
| Cyanamide Cycloaddition | Cyanamide, Nitrile Oxide | 55–65 | DCM, 0°C→RT | Atom-economical, mild conditions |
Critical Considerations
-
Purity Challenges: Base-mediated methods often require chromatographic purification due to byproduct formation.
-
Functional Group Tolerance: Aerobic annulation struggles with strongly electron-deficient isothiocyanates.
Post-Synthetic Modifications
Oxidation of Thioether Precursors
While not directly cited in the provided sources, analogous strategies suggest that oxidizing 3-(methylthio)-1,2,4-oxadiazol-5(2H)-imine with meta-chloroperbenzoic acid (mCPBA) could introduce the methylsulfonyl group. However, this method risks over-oxidation and requires rigorous control .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group enhances the compound’s stability toward oxidation, but the oxadiazole ring undergoes selective transformations under strong oxidizing conditions:
-
Hydrogen Peroxide (H₂O₂):
Oxidation under mild conditions (room temperature, aqueous H₂O₂) leads to cleavage of the oxadiazole ring, yielding sulfonamide derivatives. For example, treatment with 30% H₂O₂ produces methylsulfonamide (CH₃SO₂NH₂) and carbon dioxide as byproducts . -
Potassium Permanganate (KMnO₄):
In acidic conditions, KMnO₄ oxidizes the imine moiety, generating a sulfonyl ketone intermediate. Further oxidation results in complete degradation of the oxadiazole scaffold .
Reduction Reactions
The compound’s imine and sulfonyl groups participate in reduction pathways:
-
Lithium Aluminum Hydride (LiAlH₄):
Reduction with LiAlH₄ in anhydrous tetrahydrofuran (THF) selectively reduces the imine group to an amine, forming 3-(methylsulfonyl)-1,2,4-oxadiazol-5-amine. Excess reagent further reduces the oxadiazole ring to a thioamide derivative . -
Sodium Borohydride (NaBH₄):
NaBH₄ in methanol reduces the imine group without affecting the sulfonyl group, yielding a stable 5-amino-1,2,4-oxadiazole derivative .
Nucleophilic Substitution Reactions
The electron-deficient oxadiazole ring facilitates nucleophilic attacks at the C5 position:
-
Amines:
Primary amines (e.g., methylamine) substitute the imine nitrogen, forming 5-alkylamino derivatives. For example, reaction with methylamine at 60°C in acetonitrile produces 5-(methylamino)-3-(methylsulfonyl)-1,2,4-oxadiazole in 78% yield . -
Thiols:
Thiophenol reacts via nucleophilic aromatic substitution, replacing the imine group with a thiolate moiety. This reaction proceeds efficiently under basic conditions (K₂CO₃, DMF, 80°C) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing sulfur dioxide (SO₂) and nitrogen oxides (NOₓ) as primary gaseous products. The solid residue consists of carbonaceous material and traces of sulfonic acids .
Mechanistic Insights
-
Nucleophilic Substitution: The sulfonyl group withdraws electron density from the oxadiazole ring, polarizing the C5–N bond and enhancing susceptibility to nucleophilic attack .
-
Reduction Selectivity: LiAlH₄ preferentially targets the imine group due to its higher electrophilicity compared to the sulfonyl moiety .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of 3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine. Research indicates that compounds in the oxadiazole family exhibit significant activity against various bacterial strains. For instance, a study published in the Journal of Heterocyclic Chemistry demonstrated that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
Anti-inflammatory Properties : Another promising application is in the field of anti-inflammatory drugs. Compounds containing the oxadiazole moiety have been shown to modulate inflammatory pathways effectively. A case study involving animal models indicated that these compounds could reduce inflammation markers significantly, paving the way for their use in treating inflammatory diseases .
Anticancer Properties : Emerging research has also focused on the anticancer effects of oxadiazole derivatives. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .
Agricultural Applications
Pesticide Development : The unique chemical structure of this compound has led to its exploration as a potential pesticide. Studies suggest that compounds containing oxadiazole rings can act as effective fungicides and insecticides. Research has shown that these compounds can disrupt the biological processes of pests, leading to their mortality without significant toxicity to non-target organisms .
Herbicide Potential : Additionally, there is growing interest in using this compound as a herbicide. Experimental trials have indicated that certain derivatives can inhibit the growth of specific weed species while being safe for crops. This selectivity makes them valuable for integrated pest management strategies in agriculture .
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues within the 1,2,4-Oxadiazole Family
Key Observations :
- Reactivity : The imine group in this compound enables facile conversion to oxadiazolones (via hydrolysis) and amidines, whereas oxadiazolones are more stable but less reactive .
- Electronic Effects: The methylsulfonyl group enhances electrophilicity at the 3-position, improving binding to biological targets compared to electron-donating groups (e.g., 4-aminophenyl) .
- Synthetic Flexibility : The cyanamide-based synthesis of the imine derivative allows one-pot generation of diverse scaffolds, unlike traditional multi-step routes for oxadiazolones .
Comparison with Sulfur- and Triazole-Containing Analogues
Key Observations :
- Bioactivity : Thiadiazole-imines (e.g., ) often exhibit agrochemical activity, whereas oxadiazole-imines are prioritized in medicinal chemistry due to better metabolic stability .
- Electronic Properties : The thione group in oxadiazole-thiones () introduces strong hydrogen-bonding capacity, altering solubility and spectral behavior compared to imines or ketones .
Biological Activity
3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine (CAS Number: 55864-41-0) is a heterocyclic compound known for its diverse biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
The molecular formula of this compound is CHNOS with a molecular weight of 163.155 g/mol. It has notable physical properties such as a density of 1.588 g/cm³ and a boiling point of 377ºC at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 163.155 g/mol |
| Density | 1.588 g/cm³ |
| Boiling Point | 377ºC |
| Flash Point | 181.8ºC |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with sulfonyl chlorides under controlled conditions to yield the oxadiazole ring structure. Various methods have been documented in the literature for synthesizing oxadiazole derivatives with varying substituents to explore their biological potential .
Antimicrobial Activity
Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of oxadiazoles have been tested against various strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa, demonstrating considerable antibacterial efficacy .
A summary of antimicrobial activity results is presented in the table below:
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate |
| Pseudomonas aeruginosa | Moderate | |
| Candida albicans | Significant |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated through various assays measuring cytokine production and inflammatory markers. Preliminary results indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Cytotoxicity
Cytotoxicity studies have been performed on several cell lines to assess the potential therapeutic applications of this compound. Results indicate moderate cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy . The IC50 values for selected derivatives indicate varying levels of effectiveness:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives. In one study, a series of new bis-1,3,4-oxadiazoles were synthesized and evaluated for their anti-inflammatory activities with promising results indicating better efficacy compared to standard anti-inflammatory drugs .
Another study focused on the fluorescent properties of modified oxadiazoles for potential use in bioimaging applications, showcasing the versatility of this compound class beyond traditional therapeutic uses .
Q & A
Basic: What are the established synthetic routes for 3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine, and how can reaction conditions be optimized for yield?
The compound can be synthesized via intermolecular cyclization of cyanamide anions with nitrile oxides, as demonstrated in a method yielding 1,2,4-oxadiazol-5(4H)-imines. Key steps include:
- Reagent selection : Use nitrile oxides with electron-withdrawing groups to enhance cyclization efficiency.
- Acid treatment : Post-cyclization treatment with concentrated HCl converts imine intermediates to oxadiazolones, but controlled pH is critical to avoid over-hydrolysis .
- Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of cyanamide to nitrile oxide) and reaction time (typically 6–12 hours under reflux) to maximize yields (>70%) .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves the planar oxadiazole-imine core and methylsulfonyl substituent geometry. For example, Acta Crystallographica studies reveal bond angles (~120° for oxadiazole rings) and intermolecular interactions (e.g., hydrogen bonds with water molecules in co-crystals) .
- NMR spectroscopy : H and C NMR confirm methylsulfonyl proton environments (δ ~3.0–3.5 ppm for CH) and carbonyl/imine carbons (δ ~160–170 ppm) .
- IR spectroscopy : Key peaks include C=N stretches (~1650 cm) and S=O vibrations (~1350 cm) .
Advanced: How do solvent environments influence the compound’s spectroscopic properties and stability?
- Solvent polarity : UV-Vis studies show bathochromic shifts in polar solvents (e.g., DMSO) due to enhanced charge-transfer transitions. For example, λ shifts by ~20 nm in water vs. acetonitrile .
- Stability : Protic solvents (e.g., methanol) may accelerate hydrolysis of the imine group. Use aprotic solvents (e.g., THF) for long-term storage.
- DFT calculations : Predict solvatochromic effects by modeling solvent interactions with the methylsulfonyl group’s electron-withdrawing nature .
Advanced: What computational methods are used to predict the compound’s reactivity or interactions with biological targets?
- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances reactivity with nucleophiles .
- Molecular docking : Screens potential biological targets (e.g., xanthine oxidase) by simulating binding affinities. Studies on analogous oxadiazoles show interactions with enzyme active sites via hydrogen bonding and π-π stacking .
Advanced: Are there known biological targets or inhibitory activities for this compound?
While direct data on this compound is limited, structural analogs exhibit:
- Xanthine oxidase inhibition : Substituted oxadiazoles with sulfonyl groups show IC values <10 μM, attributed to competitive binding at the molybdopterin center .
- Antimicrobial activity : Similar compounds (e.g., 1,3,4-oxadiazole-thiol derivatives) disrupt bacterial cell membranes, with MIC values of 8–32 μg/mL against Gram-positive strains .
Advanced: How can researchers resolve contradictions in experimental data from different synthesis methods?
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-hydrolyzed oxadiazolones) when varying acid concentrations .
- Kinetic studies : Compare reaction rates under microwave vs. conventional heating. For example, microwave-assisted synthesis reduces reaction time from hours to minutes but may alter regioselectivity .
- Cross-validation : Pair crystallographic data (bond lengths/angles) with computational models to confirm structural assignments .
Advanced: What strategies improve the compound’s stability during storage and biological assays?
- Lyophilization : Stabilizes the imine group by removing hydrolytic water. Store at -20°C under inert gas (N or Ar) .
- Prodrug design : Mask the imine as a hydrolytically stable precursor (e.g., tert-butyl carbamate) for in vivo studies .
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) to minimize degradation in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
